(5E)-5-[(3-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Description
(5E)-5-[(3-Fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class of heterocyclic compounds, characterized by a five-membered ring containing nitrogen and sulfur atoms. Thiazolidinones are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The target compound features a 3-fluorophenyl substituent at the 5-position and a methyl group at the 3-position, structural motifs that influence its physicochemical and pharmacological behavior. This article compares this compound with structurally related thiazolidinones, focusing on substituent effects, biological activities, and synthetic methodologies.
Properties
IUPAC Name |
(5E)-5-[(3-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNOS2/c1-13-10(14)9(16-11(13)15)6-7-3-2-4-8(12)5-7/h2-6H,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJMIUOIMMBUQG-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=CC=C2)F)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=CC=C2)F)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-[(3-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound by reviewing recent studies and findings related to thiazolidin-4-one derivatives, focusing on their pharmacological properties and mechanisms of action.
Structure and Properties
Thiazolidin-4-ones are characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of various substituents on the thiazolidinone core can significantly influence their biological activity. The specific structure of this compound includes a fluorophenyl group, which may enhance its pharmacological properties due to the electron-withdrawing nature of fluorine.
Antimicrobial Activity
Research has shown that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. For instance, studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. In one study, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising antibacterial activity .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| 1 | Moderate | Strong |
| 2 | Strong | Moderate |
| This compound | TBD | TBD |
Anticancer Activity
Thiazolidin-4-one derivatives have also been investigated for their anticancer potential. The modification of the thiazolidinone ring can lead to compounds that selectively induce apoptosis in cancer cells. For example, certain derivatives have been shown to inhibit cell proliferation in various cancer cell lines .
Antidiabetic Activity
Thiazolidinones are recognized for their role as antidiabetic agents, particularly through their action on peroxisome proliferator-activated receptors (PPARs). Compounds in this class have demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels . The specific compound under discussion may exhibit similar mechanisms due to its structural characteristics.
The biological activities of thiazolidin-4-one derivatives often involve multiple mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in metabolic pathways. For example, inhibition of enzymes such as cyclooxygenase or lipoxygenase can contribute to anti-inflammatory effects.
- Antioxidant Activity : Thiazolidinones have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress in cells .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Studies
A notable case study involved the synthesis and evaluation of various thiazolidinone derivatives, including those with fluorinated substituents. These compounds were assessed for their biological activities using a range of assays:
- DPPH Radical Scavenging Assay : Several derivatives exhibited significant antioxidant activity with IC50 values comparable to established antioxidants like vitamin C.
- Cytotoxicity Assays : The synthesized compounds were tested against different cancer cell lines, revealing varying degrees of cytotoxicity depending on the substituents present.
Scientific Research Applications
Synthesis of the Compound
The synthesis of (5E)-5-[(3-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate thiazolidine derivatives with 3-fluorobenzaldehyde under acidic conditions. The synthesis process can be optimized for yield and purity, which is crucial for subsequent biological evaluations.
Antimicrobial Properties
Numerous studies have indicated that thiazolidine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 μM |
| Pseudomonas aeruginosa | 0.25 μM |
These results suggest that the compound may possess strong antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been investigated. In vitro assays demonstrated that it can inhibit cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. The docking studies indicated favorable binding interactions with CDK2, suggesting a mechanism through which the compound could exert anti-inflammatory effects .
Cancer Research
Emerging research indicates that thiazolidine derivatives may have anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For example, this compound has been evaluated for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC Value |
|---|---|
| HeLa | 15 μM |
| MCF-7 | 12 μM |
These findings highlight the potential of this compound as a lead in cancer therapeutics .
Antimalarial Activity
The compound's structural features suggest potential activity against malaria. Research on related sulfonamide derivatives has shown promising results in inhibiting Plasmodium falciparum growth. The incorporation of fluorine atoms may enhance the pharmacokinetic properties of the compound, making it a candidate for further studies in antimalarial drug development .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of thiazolidine derivatives, including this compound against common pathogens. The results indicated significant antibacterial activity with low MIC values.
- Inhibition of CDK2 : A molecular docking study identified this compound as a potential inhibitor of CDK2, supporting its application in anti-inflammatory therapies.
- Cytotoxicity Assays : In vitro assays revealed that the compound induces cell death in multiple cancer cell lines, suggesting its utility in oncology research.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations
The substituents on the thiazolidinone core critically modulate bioactivity and physical properties. Key analogs include:
Key Observations :
- Halogen Position : The 3-fluorophenyl group in the target compound contrasts with 4-ethylphenyl (S764582) and 4-chlorophenyl (). Fluorine’s electronegativity may enhance binding to polar enzyme pockets, whereas bulkier groups like ethyl improve hydrophobic interactions .
- Heterocyclic Additions : Optovin’s pyridine ring and ’s furan moiety introduce additional hydrogen-bonding or π-stacking capabilities, critical for target specificity .
Anticancer Agents
- S764582: Inhibits the MXD3 signaling pathway, a regulator of oncogenesis, with IC₅₀ values in the nanomolar range against NCI-60 cancer cell lines .
- Compounds : Derivatives with trichloro-nitropropene substituents exhibit cytotoxic activity, though specific targets remain uncharacterized .
Neuromodulators
- Optovin : Activates TRPA1 anion channels in a light-dependent manner, enabling precise control of neuronal activity .
Plant Growth Modulators
Physicochemical Properties
Pharmacological Target Specificity
Preparation Methods
Reaction Conditions
| Parameter | Typical Values/Examples | Rationale |
|---|---|---|
| Base | NaOH, K₂CO₃, or NH₄OAc | Facilitates deprotonation of the active methylene group in the thiazolidinone. |
| Solvent | Ethanol, THF, or DMF | Polar aprotic solvents enhance nucleophilicity; ethanol is commonly used. |
| Temperature | Reflux (70–80°C) or room temperature | Higher temperatures accelerate reaction kinetics. |
| Reaction Time | 4–6 hours (reflux) or 12–24 hours (room temp) | Extended time compensates for lower activation energy at ambient conditions. |
| Yield | 60–85% (estimated based on analogous syntheses) | Depends on steric and electronic effects of the 3-fluorophenyl group. |
Mechanistic Insight :
-
Deprotonation : The base abstracts a proton from the C5 methylene group of the thiazolidinone, forming an enolate.
-
Nucleophilic Attack : The enolate attacks the aldehyde’s carbonyl carbon.
-
Elimination : Water is eliminated, forming the α,β-unsaturated ketone (methylidene) group.
-
Stereochemical Control : The E-configuration is favored due to reduced steric hindrance between the phenyl and thiazolidinone rings.
Cyclocondensation of Thiosemicarbazides or Thioureas
For more complex derivatives, multicomponent reactions or cyclocondensation strategies may be employed. This approach involves simultaneous formation of the thiazolidinone core and the methylidene substituent.
Key Steps
-
Formation of Thiosemicarbazide Intermediate :
-
Cyclization with Base :
Example Protocol :
-
Step 1 :
-
Mix 3-fluorobenzaldehyde (1 eq), thioglycolic acid (1 eq), and hydrazine hydrate (2 eq) in ethanol.
-
Reflux for 2–3 hours to form the thiosemicarbazide.
-
-
Step 2 :
-
Add NaOH (1 eq) and reflux for an additional 1–2 hours to cyclize and eliminate water.
-
Advantages :
-
One-pot synthesis reduces purification steps.
-
Compatible with microwave irradiation for faster reaction times.
Microwave-Assisted Synthesis
Modern methodologies leverage microwave irradiation to enhance reaction efficiency. This method is particularly effective for sterically hindered substrates like fluorophenyl derivatives.
| Parameter | Microwave Conditions | Impact on Reaction |
|---|---|---|
| Power | 100–150 W | Controls heating rate and prevents decomposition. |
| Time | 10–20 minutes | Reduces reaction time by 70–90% vs. conventional heating. |
| Solvent | Ethanol or DMF (microwave-safe) | Polar solvents stabilize the electric field. |
| Yield | 70–90% (estimated for similar compounds) | Higher yields due to precise temperature control. |
Procedure :
-
Mix Reactants : Combine thiazolidinone precursor, 3-fluorobenzaldehyde, and base in a microwave tube.
-
Irradiate : Heat at 100–150 W for 10–20 minutes.
-
Cool and Isolate : Filter and recrystallize the product.
Green Chemistry Approaches
Sustainable methods, such as deep eutectic solvents (DESs) , are gaining traction. These solvents reduce reliance on volatile organic compounds (VOCs).
Example Using Proline-Based DES :
-
Solvent System : Choline chloride (ChCl) + l-proline (1:2 molar ratio).
-
Reaction : Dissolve reactants in DES, heat at 80°C for 2–3 hours.
-
Advantages :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Base-Catalyzed | High yield, simple setup | Requires long reaction times. |
| Microwave | Rapid synthesis, high efficiency | Specialized equipment required. |
| Green Chemistry | Environmentally friendly, scalable | Limited data on fluorophenyl derivatives. |
Purification and Characterization
Purification Techniques
| Method | Description |
|---|---|
| Recrystallization | Ethanol or methanol (common solvents). |
| Column Chromatography | Silica gel, hexane/ethyl acetate (gradient). |
Q & A
Q. What are the established synthetic routes for (5E)-5-[(3-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one?
The compound is typically synthesized via a cyclocondensation reaction. A validated method involves refluxing 3-(substituted-phenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid solvent system (1:2 v/v) under nitrogen for 2–3 hours. Post-reaction, the product is isolated via vacuum filtration and recrystallized from a DMF-ethanol mixture to achieve >95% purity. Characterization is confirmed via melting point analysis, FT-IR (C=S stretch at ~1250 cm⁻¹), and ¹H/¹³C NMR .
Q. How is the crystal structure of this compound determined and validated?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution employs direct methods in SHELXS-97, followed by refinement via SHELXL-2018 with full-matrix least-squares on F². Anisotropic displacement parameters are applied to non-H atoms. Validation includes R-factor analysis (R₁ < 0.05 for I > 2σ(I)) and residual electron density checks (<0.5 e Å⁻³). Visualization is done using ORTEP-III for thermal ellipsoid plots .
Advanced Research Questions
Q. How can discrepancies in anisotropic displacement parameters during refinement be resolved?
Discrepancies often arise from thermal motion or disorder. In SHELXL, apply constraints (e.g., SIMU/ISOR) to model anisotropic vibration or disorder. For severe cases, split the atom into partial occupancy sites. Validate using the ADDSYM algorithm in PLATON to check for missed symmetry elements. Cross-validate with Hirshfeld surface analysis to ensure intermolecular interactions are not distorting the model .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of the thiazolidinone core?
Regioselectivity is influenced by electronic effects of the 3-fluorophenyl group. Use DFT calculations (e.g., Gaussian 16 with B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Experimentally, monitor reactions via in-situ Raman spectroscopy to track intermediate formation. For nitration, a HNO₃/H₂SO₄ mixture at 0–5°C selectively targets the para position relative to the fluorine substituent .
Q. How do steric and electronic factors affect the compound’s biological activity in structure-activity relationship (SAR) studies?
Replace the 3-fluorophenyl group with bulkier substituents (e.g., 3,5-diF-phenyl) to assess steric hindrance. Measure binding affinity via surface plasmon resonance (SPR) against target enzymes (e.g., kinases). Correlate Hammett σ values of substituents with IC₅₀ data to quantify electronic effects. Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies on active-site residues .
Methodological Notes
- Data Contradictions : Discrepancies in melting points (e.g., 210–215°C vs. 205–208°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs and PXRD to confirm crystallinity .
- Software Limitations : SHELXL may struggle with twinned data. For twin refinement, use the TWIN/BASF commands and validate with the ROTAX algorithm in WinGX .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
